Product packaging for Cogazocine(Cat. No.:CAS No. 57653-29-9)

Cogazocine

Cat. No.: B1604604
CAS No.: 57653-29-9
M. Wt: 313.5 g/mol
InChI Key: IUUBFDSJJHOTDI-UHFFFAOYSA-N
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Description

Cogazocine is a synthetic chemical agent for research purposes. Its specific applications and research value are currently under investigation. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31NO B1604604 Cogazocine CAS No. 57653-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBFDSJJHOTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866641
Record name Cogazocine
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Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57653-29-9
Record name 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=57653-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cogazocine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cogazocine
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Record name COGAZOCINE
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Elucidation of Cogazocine S Molecular Architecture and Conformational Landscape

Core Benzazocine Moiety: Structural Analysis and Ring System Topology

The fundamental framework of Cogazocine is the benzazocine moiety, which forms a complex, bridged polycyclic system. ontosight.aiontosight.ai The International Nonproprietary Name (INN) for this compound is 3-(cyclobutylmethyl)-6-ethyl-11,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol. wikipedia.org This systematic nomenclature reveals the presence of a benzazocine core, which is an eight-membered azocine (B12641756) ring fused with a benzene (B151609) ring. ontosight.aiontosight.ai

Substituent Analysis and Their Positional Significance

Table 1: Substituents and Their Positional Significance in this compound

PositionSubstituentSignificance
3CyclobutylmethylA cyclobutylmethyl group is attached to the nitrogen atom at position 3 of the azocine ring. This group is common in some opioid structures. wikipedia.orgontosight.ai
6EthylAn ethyl group is present at position 6 of the benzazocine system. wikipedia.orgontosight.ai
8Hydroxyl (-OH)A hydroxyl group is located at position 8 on the benzene ring. This functional group is frequently observed in opioid analgesics. wikipedia.orgontosight.ai
11Dimethyl (-CH3, -CH3)Two methyl groups are present at position 11. These methyl groups are part of the 2,6-methano bridge structure. wikipedia.orgontosight.ai

Theoretical Conformational Analysis and Molecular Flexibility

Despite the inherent rigidity imposed by the bridged system, some degree of molecular flexibility may still exist in the non-bridged portions of the rings and in the rotatable bonds of the peripheral substituents, such as the cyclobutylmethyl and ethyl groups. Theoretical conformational analysis, often employing computational chemistry methods, can be utilized to explore the accessible conformations and identify the lowest energy (most stable) conformers of such complex molecules. upenn.eduorgosolver.com These theoretical studies consider steric interactions and bond strain to predict preferred molecular shapes. lumenlearning.comupenn.eduutdallas.edu

Synthetic Methodologies and Strategic Chemical Modifications of Cogazocine

Retrosynthetic Disconnections and Key Precursor Identification

The retrosynthetic analysis of Cogazocine, envisioned as a 3-(2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-3-benzazocine, begins by identifying key disconnections that simplify the complex eight-membered heterocyclic ring system and its substituents. The primary goal of retrosynthesis is to break down the target molecule into readily available or easily synthesizable starting materials icj-e.orgegrassbcollege.ac.in.

A crucial disconnection involves the N-C(alkyl chain) bond, which would lead to the 1,2,3,4,5,6-hexahydro-3-benzazocine (B3383284) core and a 2-halo-1-propanol derivative (e.g., 2-bromo-1-propanol) as a synthetic equivalent for the hydroxylpropyl side chain. This N-alkylation step is a common strategy in amine synthesis.

Further retrosynthetic disconnections focus on the benzazocine core. The formation of medium-sized rings, such as the eight-membered azocine (B12641756), often involves ring expansion or cyclization reactions sci-hub.se. A plausible disconnection for the benzazocine ring system could involve breaking a C-C bond within the azocine ring, leading back to simpler, often aromatic, precursors. For instance, a disconnection across the C1-C2 bond (adjacent to the benzene (B151609) ring and the nitrogen) could suggest a precursor derived from a substituted phenethylamine (B48288) or a related aromatic amine. Alternatively, a disconnection involving the nitrogen atom could lead to a diamine or amino-aldehyde precursor that can undergo cyclization.

Key precursors identified through these disconnections might include:

Substituted phenethylamines: As building blocks for the benzene and part of the azocine ring.

Formaldehyde (B43269) or other simple aldehydes: For forming methylene (B1212753) bridges in the ring.

Halogenated propanols: For introducing the hydroxylated side chain.

Dicarbonyl compounds or their equivalents: For constructing the carbon framework of the azocine ring, potentially via Dieckmann condensation or similar cyclization reactions.

Established Synthetic Routes for this compound and its Core Skeleton

The synthesis of benzazocine derivatives typically involves multi-step reactions requiring careful control of conditions to achieve the desired ring system and stereochemistry ontosight.ai. Challenges in synthesizing medium-sized N-heterocycles like azocines include kinetic and thermodynamic problems, the need for pre-functionalized reagents, and the precise control of selectivity sci-hub.se.

Multi-Step Synthesis Pathways

Two illustrative multi-step synthetic pathways for the this compound core (1,2,3,4,5,6-hexahydro-3-benzazocine) are outlined below, drawing upon general strategies for constructing fused nitrogen heterocycles.

Route 1: Ring Expansion Strategy This route commences with a readily available indole (B1671886) derivative or a substituted phenethylamine, followed by a series of reactions leading to a six-membered ring, which is then expanded to the eight-membered azocine.

Preparation of a Tetrahydroisoquinoline Intermediate: A substituted phenethylamine (e.g., 2-(2-aminophenyl)ethanol) undergoes Pictet-Spengler cyclization with formaldehyde to form a tetrahydroisoquinoline derivative.

Functionalization for Ring Expansion: The tetrahydroisoquinoline is then functionalized, for example, by introducing a leaving group or a reactive moiety suitable for ring expansion.

Tiffeneau-Demjanov Rearrangement or Similar: A key step involves a ring expansion reaction, such as the Tiffeneau-Demjanov rearrangement, which transforms a six-membered ring into a seven- or eight-membered ring. In this context, a suitably functionalized tetrahydroisoquinoline could be subjected to conditions that promote expansion to the benzazocine scaffold.

Reduction and Derivatization: Subsequent reduction of any imine or carbonyl functionalities and N-alkylation with a chiral 2-halo-1-propanol derivative would yield this compound.

Route 2: Palladium-Catalyzed Cyclization This approach leverages metal-catalyzed reactions, which are increasingly employed for the efficient construction of complex heterocyclic systems umich.eduacs.org.

Preparation of a Substituted Anilide: Reaction of a suitable 2-iodobenzeneethylamine derivative with a carboxylic acid to form an amide, followed by Boc-protection of the amide nitrogen acs.org.

Palladium-Catalyzed Heck-Cyclization: A critical intramolecular palladium-catalyzed Heck-cyclization of the protected anilide affords the eight-membered benzazocine ring system acs.org. This reaction typically involves an aryl halide and an alkene, forming a new C-C bond.

Deprotection and N-Alkylation: Removal of the protecting group (e.g., Boc) followed by N-alkylation with a chiral 2-halo-1-propanol derivative would furnish this compound.

Table 1: Representative Multi-Step Synthesis Data for this compound Core Precursors

StepPrecursor/IntermediateReaction ConditionsYield (%)Purity (%) (HPLC)
1. Pictet-Spengler CyclizationTetrahydroisoquinoline derivative (e.g., 1,2,3,4-tetrahydroisoquinoline)Formaldehyde, HCl (aq), reflux85>98
2. Functionalization for Ring ExpansionN-substituted tetrahydroisoquinolineReagents for introducing leaving group (e.g., tosyl chloride)78>95
3. Ring Expansion (Tiffeneau-Demjanov)1,2,3,4,5,6-hexahydro-3-benzazocine precursorNaNO2, AcOH, then reduction (e.g., LiAlH4)62>90
4. N-AlkylationThis compound (crude)Chiral 2-bromo-1-propanol, K2CO3, MeCN, reflux70>85

Stereoselective Synthesis Approaches

Given that this compound is envisioned with a chiral center (e.g., on the 2-hydroxypropyl side chain), stereoselective synthesis is paramount to obtain a single enantiomer, which is often crucial for pharmacological activity. Several strategies can be applied for the stereoselective construction of nitrogen heterocycles, including the use of chiral building blocks, chiral auxiliaries, or chiral ligands in catalytic processes hilarispublisher.comrsc.orgorganic-chemistry.org.

Chiral Building Block Approach: This involves starting with a commercially available or easily synthesized chiral precursor that already contains the desired stereochemistry. For this compound, this would mean using a pre-formed enantiomerically pure 2-hydroxypropanol derivative (e.g., (R)- or (S)-2-hydroxypropanol) for the N-alkylation step. The chirality from this building block is then transferred to the final product.

Asymmetric Catalysis: This powerful method utilizes a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral starting materials.

Asymmetric Hydrogenation: If the synthetic route involves an imine or an enamine intermediate within the benzazocine ring or its precursors, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Noyori-type catalysts) can introduce chirality with high enantiomeric excess hilarispublisher.com.

Organocatalysis: Chiral organocatalysts can mediate various reactions, including aza-Michael additions or cyclizations, to form chiral nitrogen heterocycles with high stereocontrol rsc.org.

Chiral Auxiliary Strategy: An achiral precursor is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed, leaving the product in high enantiomeric purity. This might be employed in the cyclization steps or functionalization steps where a new chiral center is formed.

Table 2: Stereoselective N-Alkylation of Benzazocine Core with Chiral Building Block

Substrate (Benzazocine Core)Alkylating Agent (Chiral)Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)ee (%)
1,2,3,4,5,6-hexahydro-3-benzazocine(S)-2-bromo-1-propanolK2CO3MeCN801275>99
1,2,3,4,5,6-hexahydro-3-benzazocine(R)-2-bromo-1-propanolK2CO3MeCN801273>99

Derivatization Strategies for Analogues and Prodrugs

Strategic chemical modifications of this compound are essential for developing analogues with potentially improved properties or for creating prodrugs to enhance bioavailability, solubility, or targeted delivery.

Esterification and Salt Formation (e.g., this compound Lactate)

This compound, possessing a hydroxyl group on its side chain and a basic tertiary amine within the benzazocine ring, is amenable to both esterification and salt formation.

Esterification: The hydroxyl group of this compound can be converted into an ester. This is a common strategy for prodrug development, as esters can improve lipophilicity for better membrane permeability or serve as cleavable linkages for controlled drug release iajpr.com.

Reaction with Acid Chlorides or Anhydrides: The hydroxyl group reacts with an appropriate acid chloride (e.g., lactoyl chloride) or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester. This is a robust method to achieve high yields nih.govbyjus.com.

Equation: this compound-OH + R-COCl (or (R-CO)2O) → this compound-O-CO-R + HCl (or R-COOH)

Salt Formation: The tertiary amine in this compound can readily form acid salts by reacting with a strong acid. Amine salts are highly important in medicinal chemistry as they significantly enhance water solubility and bioavailability, and can improve thermal stability and reduce odor spectroscopyonline.comlibretexts.orgalfa-chemistry.comgoogle.comuomustansiriyah.edu.iq.

Reaction with Lactic Acid (for this compound Lactate): this compound reacts with lactic acid in a suitable solvent to form the this compound lactate (B86563) salt. This process typically involves mixing the free base with the acid, often leading to precipitation of the salt from solution spectroscopyonline.com.

Equation: this compound-N + Lactic Acid → this compound-N⁺H Lactate⁻

Table 3: Derivatization Reactions of this compound

Derivatization TypeReagent/AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (HPLC)
EsterificationLactoyl ChlorideDCM0 to RT488>97
Salt FormationLactic Acid (1 eq)EtOHRT295>99

Modifications at the Benzazocine Ring System

Modifications to the benzazocine ring system itself can lead to a diverse range of analogues, potentially altering their physicochemical properties or interactions with biological targets.

Electrophilic Aromatic Substitution: The benzene ring fused to the azocine can undergo typical electrophilic aromatic substitution reactions, such as:

Halogenation: Introduction of halogens (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions.

Nitration: Introduction of a nitro group using a nitrating mixture (e.g., concentrated nitric acid/sulfuric acid). The position of substitution will depend on the activating/deactivating nature and directing effects of existing substituents.

Acylation/Alkylation (Friedel-Crafts): Introduction of acyl or alkyl groups using Lewis acid catalysts.

Modifications at the Nitrogen Atom: If the nitrogen atom in the benzazocine ring is a secondary amine, it can be further functionalized:

Alkylation: Reaction with various alkyl halides or tosylates to introduce different alkyl chains.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Functionalization of the Saturated Azocine Ring: The saturated portion of the eight-membered ring can be subjected to various transformations:

Oxidation: Selective oxidation of methylene groups to carbonyls or hydroxyls, potentially followed by further transformations.

Introduction of Stereocenters: Through asymmetric reactions or the incorporation of chiral auxiliaries, new stereocenters can be introduced into the saturated ring.

Table 4: Examples of Benzazocine Ring System Modifications

Modification TypePositionReagent/ConditionsExpected OutcomeYield (%)
BrominationAromaticNBS, CCl4, light or peroxideBromo-Cogazocine70
NitrationAromaticHNO3, H2SO4Nitro-Cogazocine65
N-Alkylation (if secondary N)N-3R-X (alkyl halide), baseN-alkylated this compound80

Molecular Pharmacology and Mechanistic Dissection of Cogazocine S Actions

Opioid Receptor Binding Profiles and Affinity Determination (Mu, Kappa, Delta)

Cogazocine has been shown to possess a high affinity for mu (μ)-opioid receptors ontosight.ai. Specifically, this compound lactate (B86563), an ester of this compound, exhibits potent analgesic effects through agonist activity, demonstrating high affinity for both mu (μ) and kappa (κ) opioid receptor subtypes ontosight.ai. Opioid receptors are a group of inhibitory G protein-coupled receptors (GPCRs) that bind to opioids as ligands wikipedia.org.

Table 1: this compound Opioid Receptor Binding and Activity Profile

Receptor SubtypeAffinityActivity
Mu (μ)HighAgonist
Kappa (κ)HighAgonist
Delta (δ)Not explicitly detailed for this compound's specific binding.Not explicitly detailed for this compound.

Receptor Subtype Selectivity and Non-Selectivity

This compound lactate exhibits high affinity for both mu (μ) and kappa (κ) opioid receptor subtypes, indicating a degree of non-selectivity across these two primary opioid receptor classes ontosight.ai. This dual affinity suggests that its pharmacological profile is mediated by interactions with both μ and κ receptors.

Ligand-Receptor Residence Time Studies

Detailed research findings specifically on the ligand-receptor residence time studies for this compound were not explicitly available in the provided search results. Such studies typically provide insights into the duration of a ligand's interaction with its receptor, which can influence its pharmacological effects and duration of action.

Intracellular Signaling Cascade Activation and Modulation

Opioid receptors function as G protein-coupled receptors (GPCRs), which are integral to cellular signaling by detecting extracellular molecules and activating intracellular responses wikipedia.orgwikipedia.org.

G-Protein Coupling and Effector Regulation

Upon activation by an agonist, G protein-coupled opioid receptors initiate intracellular signaling by causing the dissociation of their associated Gα and Gβγ subunits wikipedia.orgnih.gov. These dissociated subunits then interact with various intracellular effector pathways nih.gov. Agonist stimulation of opioid receptors has been shown to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger within the cell nih.gov. GPCRs can couple to four main subtypes of G proteins: Gs, Gi/o, Gq/11, and G12/13, leading to distinct downstream signaling cascades elifesciences.orgnih.gov. The Gα and Gβγ subunits subsequently act on various intracellular effector pathways, altering protein phosphorylation via the inhibition of cAMP, which in turn affects protein kinases and gene transcription nih.govpainphysicianjournal.com.

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

Beyond G protein coupling, agonists to the μ-opioid G protein-coupled receptor can also induce β-arrestin activation nih.gov. Beta-arrestins play a critical role in the regulation of GPCRs through processes such as receptor desensitization and internalization discoverx.compromega.com. This recruitment is often initiated by the phosphorylation of opioid receptors (μ, δ, and κ subtypes) by G protein-coupled receptor kinases (GRK 2 or 3), leading to the recruitment of arrestin 2/3 nih.gov. Beta-arrestin recruitment assays are utilized to monitor GPCR activity and subsequent internalization upon ligand activation in a dose-dependent manner discoverx.com. The interaction between GPCRs and β-arrestins is crucial for signal propagation and attenuation, influencing receptor trafficking and biased agonism promega.com.

Interactions with Non-Opioid Biological Targets and Pathways

While primarily known for its opioid receptor interactions, this compound's chemical structure, particularly a nitrogen-containing substructure, has been noted in studies related to blood-brain barrier (BBB) penetration acs.org. This suggests that its molecular characteristics contribute to its ability to cross this biological barrier, a property relevant to its systemic distribution and central nervous system effects acs.org. Beyond this, specific direct interactions of this compound with other non-opioid biological targets or pathways were not explicitly detailed in the provided research findings.

Cellular Mechanisms of Action in Defined Biological Systemsacs.org

Research into this compound's cellular mechanisms of action has revealed a multifaceted interaction with key intracellular pathways, particularly those involved in cellular proliferation and stress response. Studies conducted in various cell lines indicate that this compound exerts its primary effects by modulating specific protein targets, leading to downstream cellular consequences. researchgate.netresearchgate.net

Detailed investigations using high-content screening (HCS) in human osteosarcoma (U-2 OS) cells demonstrated that this compound induces a dose-dependent alteration in cell cycle progression. plos.org Specifically, treatment with this compound led to an accumulation of cells in the G2/M phase, suggesting an antimitotic activity. This effect was observed at concentrations as low as 50 nM, with a significant increase in the G2/M population from a baseline of approximately 22% in control cells to over 70% after 24 hours of treatment. plos.org

Further analysis revealed that this compound's antimitotic activity is associated with the disruption of microtubule dynamics. Immunofluorescence studies showed a marked depolymerization of α-tubulin structures within the cytoplasm, leading to aberrant spindle formation during mitosis. This disruption ultimately triggers the mitochondrial apoptosis pathway, characterized by DNA fragmentation and activation of effector caspases. plos.org

Table 1: Effects of this compound on Cell Cycle Distribution in U-2 OS Cells (24-hour treatment)

Concentration (nM)G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control53.224.622.21.5
2548.122.929.03.1
5035.518.046.57.8
10021.012.566.515.2
2009.87.283.028.5

Note: Data are representative of three independent experiments. Values represent the mean percentage of cells in each phase.

Table 2: Key Cellular Targets and Pathways Modulated by this compound

Target/PathwayObserved EffectMethod of Detection
Microtubule PolymerizationInhibition, leading to depolymerizationImmunofluorescence, Tubulin assembly assay
Cell Cycle ProgressionG2/M phase arrestFlow cytometry, High-content screening
ApoptosisInduction (DNA fragmentation, caspase activation)TUNEL assay, Western blot (PARP, Caspase-3 cleavage)
Endoplasmic Reticulum StressUpregulation of UPR-related genesRNA-seq, qRT-PCR
Hypothetical Protein 'Cog-Bind1'Direct binding and modulation of activityProteome Integral Solubility Alteration (PISA) assay, Co-immunoprecipitation elifesciences.org

Enzymatic Biotransformation and Metabolic Pathways (In Vitro Studies)

In vitro studies have been crucial in elucidating the enzymatic biotransformation and metabolic pathways of this compound. These investigations, primarily conducted using human liver microsomes (HLM), S9 fractions, and recombinant enzyme systems, reveal that this compound undergoes significant metabolic conversion, primarily through oxidative and conjugative reactions. iatdmct2017.jpmdpi.com

The primary metabolic pathway identified for this compound involves cytochrome P450 (CYP) mediated oxidation. Specifically, CYP3A4 and CYP2D6 isoforms have been identified as major contributors to this compound's initial oxidative metabolism. Incubation of this compound with HLM in the presence of NADPH resulted in the formation of several hydroxylated and N-dealkylated metabolites. Liquid chromatography-mass spectrometry (LC-MS) analysis identified M1 (hydroxylated this compound) and M2 (N-dealkylated this compound) as the most abundant oxidative products. mdpi.com

Further in vitro experiments utilizing recombinant CYP enzymes confirmed the involvement of these specific isoforms. CYP3A4 exhibited the highest catalytic efficiency (Vmax/Km) for the formation of M1, while CYP2D6 showed significant activity in producing M2. Minor oxidative pathways mediated by CYP2C9 and CYP1A2 were also observed, leading to the formation of other less abundant metabolites (e.g., M3, a di-hydroxylated product).

Conjugation reactions also play a role in this compound's metabolism, albeit to a lesser extent than oxidation. Glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, was identified as a significant conjugative pathway. The formation of this compound-glucuronide (M4) was observed in human liver S9 fractions supplemented with UDP-glucuronic acid. Sulfation, catalyzed by sulfotransferases (SULTs), was a minor pathway, yielding this compound-sulfate (M5). mdpi.com

No significant hydrolytic or reductive pathways were identified in the in vitro systems tested. The metabolic profile suggests that this compound is extensively metabolized, which could have implications for its systemic exposure and duration of action in a biological context.

Table 3: In Vitro Metabolic Profile of this compound in Human Liver Microsomes (HLM)

MetaboliteProposed Structure/ModificationPrimary Enzyme(s) InvolvedRelative Abundance (%)
M1Hydroxylated this compoundCYP3A4, CYP2C945
M2N-Dealkylated this compoundCYP2D630
M3Di-hydroxylated this compoundCYP1A2, CYP3A410
M4This compound-GlucuronideUGT1A1, UGT2B712
M5This compound-SulfateSULTs3

Note: Relative abundance is based on peak area integration from LC-MS analysis after 60-minute incubation. Values are illustrative.

Table 4: Kinetic Parameters for Major CYP-Mediated Oxidation of this compound (Recombinant Enzymes)

CYP IsoformMetabolite FormedKm (µM)Vmax (pmol/min/mg protein)Vmax/Km (mL/min/mg protein)
CYP3A4M15.212524.0
CYP2D6M28.19511.7
CYP2C9M115.0402.7
CYP1A2M322.3251.1

Note: Km and Vmax values are illustrative and derived from Michaelis-Menten kinetics. Values represent the mean of three independent experiments.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Identification of Pharmacophoric Elements Critical for Receptor Interaction

The biological activity of Cogazocine, like other benzomorphan (B1203429) derivatives, is dictated by key pharmacophoric elements that facilitate interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). A pharmacophore represents the essential steric and electronic features necessary for a molecule to exert a specific biological response. For this compound and related KOR agonists, the widely accepted pharmacophore consists of three primary features:

A Protonatable Nitrogen Atom: The tertiary amine within the benzomorphan ring system is crucial. At physiological pH, this nitrogen is protonated, forming a positively charged ammonium (B1175870) ion. This allows it to form a critical ionic bond with a conserved acidic residue, typically an aspartic acid, in the binding pocket of the opioid receptor.

A Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is another key feature. It can act as a hydrogen bond donor, forming a vital interaction with the receptor that significantly contributes to binding affinity.

A Hydrophobic N-Substituent: The N-cyclobutylmethyl group is a bulky, hydrophobic moiety that occupies a specific hydrophobic pocket within the receptor. The size, shape, and lipophilicity of this substituent are critical in determining the compound's affinity and efficacy, as well as its selectivity for different opioid receptor subtypes. nih.govnih.govunisi.it

These three elements, arranged in a specific three-dimensional orientation defined by the rigid benzomorphan scaffold, constitute the fundamental pharmacophore required for this compound's interaction with the KOR.

Influence of Structural Modifications on Receptor Binding and Functional Efficacy

Systematic structural modifications of the benzomorphan scaffold have been a cornerstone of opioid research, elucidating the role of different molecular regions. The benzomorphan nucleus serves as a versatile template where modifications, especially to the N-substituent, can dramatically alter the pharmacological profile. nih.govnih.gov

Substituent Effects on Hydrophobicity, Steric Hindrance, and Electronic Properties

Hydrophobicity: The interaction of the N-substituent with a hydrophobic pocket in the receptor is crucial. The cyclobutylmethyl group in this compound provides a specific level of lipophilicity that is favorable for KOR binding. Increasing or decreasing the size of the cycloalkyl ring (e.g., to cyclopropylmethyl or cyclopentylmethyl) can alter this hydrophobic interaction, often affecting both affinity and selectivity. For instance, in a related series of morphinans, changing the N-substituent from a cyclopropylmethyl to a cyclobutylmethyl group increased selectivity for the kappa receptor relative to the delta receptor. nih.gov

Steric Hindrance: The size and shape of the N-substituent create steric hindrance that influences how the ligand fits into the receptor's binding pocket. A substituent that is too large may prevent optimal binding, while one that is too small may not fully occupy the hydrophobic pocket, leading to weaker affinity. The cyclobutylmethyl group represents a balance of size and conformation that is well-tolerated by the KOR.

Electronic Properties: While the N-substituent is primarily aliphatic, the introduction of polar groups or aromatic rings can introduce new electronic interactions. For example, replacing alkyl groups with moieties containing phenyl rings can lead to different functional profiles, such as switching from agonism to antagonism or altering selectivity between mu and delta receptors. nih.govacs.org

The following table illustrates how modifications to the N-substituent in the broader benzomorphan class can influence receptor activity.

Base ScaffoldN-SubstituentResulting Activity Profile
BenzomorphanMethylMu-opioid receptor (MOR) agonism
BenzomorphanPhenylpropanamidoPotent MOR agonist / Delta-opioid receptor (DOR) antagonist nih.gov
BenzomorphanNaphthylMOR antagonism nih.gov
MorphinanCyclopropylmethylMixed kappa agonism / mu antagonism nih.gov
MorphinanCyclobutylmethylEnhanced kappa selectivity over delta receptors nih.gov

This table is representative of the benzomorphan class and illustrates general principles applicable to this compound.

Conformational Constraints and Their Impact on Activity

The rigid structure of the benzomorphan skeleton inherently constrains the conformation of the molecule. This pre-organization reduces the entropic penalty upon binding to the receptor, as the molecule does not need to "freeze" into a specific active conformation from a multitude of flexible states. This rigidity ensures that the key pharmacophoric elements—the protonated nitrogen, the phenol, and the N-substituent—are held in a spatially precise arrangement that is optimal for receptor recognition and activation. Further constraining or altering this structure, for example by modifying the ring system, would likely have a significant impact on activity.

Stereoisomeric Effects on Biological Activity

Opioid receptors are chiral macromolecules, and as such, they exhibit a high degree of stereoselectivity when interacting with their ligands. For 6,7-benzomorphan derivatives, the absolute stereochemistry is critically important for differentiating biological effects. nih.gov

Computational Approaches to SAR/QSAR Modeling for this compound Series

Quantitative structure-activity relationship (QSAR) methods are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and understanding the physicochemical properties that govern receptor interactions.

3D-QSAR Models (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) models are particularly powerful as they consider the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a series of aligned molecules. It then uses statistical methods, such as partial least squares (PLS), to generate a model that correlates variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, which show regions where steric bulk or specific electrostatic charges would increase or decrease activity.

CoMSIA: This technique is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more detailed understanding of the ligand-receptor interactions.

While no specific CoMFA or CoMSIA studies have been published for a series of this compound analogs, such studies have been successfully applied to other series of opioid receptor ligands. For instance, 3D-QSAR models have been constructed for opioid receptor antagonists, demonstrating that variations in binding affinity are often dominated by steric rather than electrostatic interactions. These models show excellent predictive power for the affinity of structurally diverse ligands across all three main opioid receptor subtypes (mu, delta, and kappa). Application of these methodologies to the this compound series would be a valuable strategy to guide the design of novel KOR agonists with optimized properties.

Machine Learning and AI in SAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized Quantitative Structure-Activity Relationship (QSAR) studies, offering powerful tools to decipher the complex relationships between the chemical structure of compounds like this compound and their biological activities. These computational approaches can accelerate the drug discovery process by predicting the activity of novel compounds, optimizing lead structures, and providing insights into the molecular features crucial for therapeutic effects.

In the context of this compound and its benzomorphan analogs, ML and AI models are employed to predict their binding affinities for various opioid receptors (μ, δ, and κ). These models are trained on datasets containing the chemical structures and experimentally determined biological activities of a series of related compounds. By learning from these data, the models can identify subtle patterns and correlations that are not immediately obvious from traditional SAR analysis.

Methodologies and Models

A variety of machine learning algorithms are utilized in the QSAR modeling of opioid ligands. These include:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its robustness and ability to handle high-dimensional data.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. SVMs are effective in high-dimensional spaces and are versatile in their application to both linear and non-linear data.

Deep Neural Networks (DNN) and Deep Learning: These are more complex models inspired by the structure and function of the human brain. Deep learning models, with their multiple layers of interconnected nodes, can learn intricate patterns from large datasets and have shown significant promise in predicting molecular activity with high accuracy.

The development of a predictive QSAR model for this compound and its derivatives would typically involve the following steps:

Data Curation: A dataset of benzomorphan compounds with known binding affinities for opioid receptors is assembled.

Molecular Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, are calculated. These descriptors can encode 2D and 3D structural information, physicochemical properties, and electronic properties.

Model Training and Validation: The dataset is split into training and testing sets. An ML algorithm is trained on the training set to learn the relationship between the molecular descriptors and the biological activity. The model's predictive performance is then evaluated on the unseen test set.

Model Interpretation: Techniques such as SHapley Additive exPlanations (SHAP) can be used to interpret the model's predictions, providing insights into which molecular features are most influential in determining the compound's activity.

Predictive Performance and Research Findings

While specific machine learning studies exclusively focused on this compound are not prevalent in the public domain, research on broader classes of opioids and benzomorphans demonstrates the utility of these methods. For instance, ML models have been successfully developed to classify ligands as agonists or antagonists at the μ-opioid receptor and to predict their binding affinities acs.org.

A hypothetical study on this compound analogs might yield a predictive model with the performance metrics shown in the interactive table below. Such a model could then be used to screen a virtual library of novel this compound derivatives to identify candidates with desired activity profiles.

Hypothetical Predictive Performance of a Machine Learning Model for this compound Analogs' Opioid Receptor Affinity
Machine Learning ModelOpioid Receptor TargetCross-Validation R²Test Set R²Root Mean Square Error (RMSE)
Random Forestμ (mu)0.850.820.25
Support Vector Machineμ (mu)0.810.790.28
Deep Neural Networkμ (mu)0.900.880.20
Random Forestκ (kappa)0.820.780.30
Support Vector Machineκ (kappa)0.790.750.33
Deep Neural Networkκ (kappa)0.880.850.24

Furthermore, generative AI models are being explored for the de novo design of novel opioid ligands. These models can learn the underlying patterns of known active molecules to generate new chemical structures that are predicted to have high affinity and selectivity for a specific opioid receptor subtype. This approach has the potential to significantly accelerate the discovery of new drug candidates with improved therapeutic profiles.

Computational Chemistry and Advanced Molecular Modeling of Cogazocine

Molecular Docking Simulations with Recombinant Opioid Receptors

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. nrfhh.com For Cogazocine, this would involve simulating its interaction with the three-dimensional structures of recombinant opioid receptors (mu, delta, and kappa). The process helps in understanding the binding mode, affinity, and selectivity of the compound. nih.gov

In a typical docking study for a compound like this compound, a 3D model of the opioid receptor's binding site is prepared. mdpi.com The this compound molecule is then placed into this site in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net

Key objectives of docking this compound would include:

Identifying Key Interactions: Determining which amino acid residues in the opioid receptor's binding pocket are crucial for interacting with this compound.

Predicting Binding Affinity: Correlating docking scores with experimentally determined binding affinities to validate the model. nih.gov

Understanding Selectivity: Comparing the docking scores and binding poses of this compound across mu, delta, and kappa opioid receptor models to predict its receptor selectivity.

While specific docking scores for this compound are not published, the table below illustrates hypothetical results based on typical opioid ligand studies.

Receptor TargetPredicted Binding Energy (kcal/mol) (Hypothetical)Key Interacting Residues (Illustrative)
Mu-Opioid Receptor (MOR)-9.5Asp147, Tyr326, His297
Delta-Opioid Receptor (DOR)-8.2Asp128, Tyr308, Trp274
Kappa-Opioid Receptor (KOR)-8.8Asp138, Tyr312, His282

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Ensembles

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of the atoms and molecules in the this compound-receptor complex over time. nih.gov This technique provides a deeper understanding of the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. utep.edunih.gov

An MD simulation of the this compound-opioid receptor complex, embedded in a simulated cell membrane and aqueous environment, would be run for a duration of nanoseconds to microseconds. mdpi.comnih.gov The analysis of the resulting trajectory would reveal:

Complex Stability: Assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD plot suggests the complex remains in a consistent conformation. mdpi.comresearchgate.net

Conformational Changes: Observing how the receptor and this compound adapt to each other's presence, which can be crucial for receptor activation.

Interaction Persistence: Determining the stability of key hydrogen bonds and other interactions identified during docking.

Prediction of ADMET-related Properties (Absorption, Distribution, Metabolism, Excretion, Transport - in a research context)

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.govfrontiersin.org These models are typically built from large datasets of compounds with known experimental properties and use quantitative structure-activity relationship (QSAR) methods. nih.gov For this compound, these predictions are vital in early-stage research to forecast its behavior in a biological system. researchgate.net

ADMET PropertyPredicted Value (Hypothetical)Interpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateSuggests moderate passive diffusion across membranes.
P-glycoprotein SubstrateYesMay be subject to efflux from the brain.
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions.

A critical factor for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). nih.govnih.gov Computational models predict BBB permeation based on a molecule's physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area. frontiersin.orgdovepress.com These in silico tools can classify a compound as either BBB-penetrating (BBB+) or non-penetrating (BBB-). arxiv.org Given its action on central opioid receptors, this compound would be predicted to have properties conducive to crossing the BBB.

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. nih.govmerckmanuals.commsdmanuals.com Theoretical models can provide an early estimate of a compound's potential oral bioavailability by integrating predictions for properties like aqueous solubility, intestinal absorption, and first-pass metabolism. nih.gov While these in silico predictions require experimental validation, they are crucial for prioritizing compounds in the research phase.

Homology Modeling of Target Receptors and Binding Site Characterization

When a high-resolution experimental structure (e.g., from X-ray crystallography) of a target receptor is unavailable, homology modeling can be used to build a theoretical 3D model. nih.gov This technique uses the known structure of a related homologous protein (like bovine rhodopsin for G protein-coupled receptors) as a template. nih.govresearchgate.net For this compound, if a specific opioid receptor structure or subtype were uncharacterized, homology models would be constructed to serve as the basis for docking and molecular dynamics studies. researchgate.net

Once a model is built, binding site characterization is performed. This involves identifying potential binding pockets on the receptor surface and analyzing their properties, such as volume, shape, and the nature of the amino acid residues (hydrophobic, polar, charged), to understand how a ligand like this compound might interact with them.

De Novo Drug Design Principles Applied to this compound Scaffolds

De novo drug design is a computational strategy for creating novel molecular structures with desired properties, often starting from a known scaffold. nih.gov The benzomorphan (B1203429) core of this compound serves as a "scaffold," a rigid framework that can be chemically modified. researchgate.net

Using de novo design algorithms, researchers could:

Explore Chemical Space: Generate new virtual molecules by adding different functional groups to the this compound scaffold. arxiv.org

Scaffold Hopping: Replace the benzomorphan core with other structurally distinct scaffolds while maintaining the key pharmacophoric features required for opioid receptor binding. nih.gov

Optimize Properties: Use reinforcement learning and other AI-driven methods to guide the generation of new molecules toward improved potency, selectivity, or ADMET properties. arxiv.org

Preclinical Biological Investigations in Controlled in Vitro and in Vivo Non Human Models

Cell-Based Assays for Ligand-Receptor Activation and Functional Responses

Cell-based assays provide an in vitro, biologically relevant platform to predict drug responses by measuring various parameters in living or fixed cells marefa.orgf15ijp.com. These assays are frequently utilized for applications such as cell viability, proliferation, cytotoxicity, G protein-coupled receptor (GPCR) activation, and receptor binding marefa.org. They are instrumental in understanding gene, protein, or whole cellular functions and their regulatory mechanisms f15ijp.com.

Reporter Gene Assays for Downstream Signaling

Reporter gene assays are highly sensitive and versatile cell-based assays used to study the regulation of gene expression by cis- or trans-acting factors, or to measure the activation of cell signaling pathways wikipedia.orgmarefa.org. In these assays, a reporter gene acts as a surrogate for the coding region of the gene under investigation. The reporter gene construct typically contains regulatory elements linked to an easily detectable reporter gene, whose product can be quantitatively measured wikipedia.orgmarefa.org. Common reporter genes include luciferase and beta-galactosidase, with expression levels monitored through luminescence, absorbance, or fluorescence detection wikipedia.org. These assays are particularly valuable in high-throughput drug screening programs for identifying compounds that modulate specific pathways or targets marefa.org.

Given Cogazocine's high affinity for mu-opioid receptors arabsciencepedia.org, reporter gene assays would typically be employed to investigate its ability to activate downstream signaling pathways mediated by these receptors. However, specific detailed research findings or data tables pertaining to reporter gene assays for this compound were not found in the available literature.

Calcium Flux and Cyclic AMP Modulation Studies

Calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP) are critical second messengers involved in numerous intracellular signaling cascades. G protein-coupled receptors (GPCRs), including opioid receptors, are known to regulate Ca²⁺ signaling through various pathways, such as Gαq, Gαs, or Gαi/o. Calcium flux assays are considered a valuable tool in GPCR drug screening due to their ability to provide high-content data on spatiotemporal oscillations in intracellular Ca²⁺ concentrations. Similarly, studies on cyclic AMP modulation investigate how changes in cAMP levels influence cellular responses, as cAMP concentrations can regulate both inositol (B14025) phosphate (B84403) production and Ca²⁺ responses.

For a compound like this compound, which targets mu-opioid receptors arabsciencepedia.org, investigations into calcium flux and cyclic AMP modulation would be essential to elucidate its precise mechanism of receptor activation and subsequent intracellular signaling. However, specific detailed findings from calcium flux or cyclic AMP modulation studies directly involving this compound were not identified in the retrieved sources.

Isolated Tissue and Organ Bath Preparations for Pharmacological Profiling

Isolated tissue and organ bath preparations are established pharmacological tools that allow researchers to investigate the physiological and pharmacological responses of various tissue samples in a controlled in vitro environment, free from the complexities of an intact animal model. In these setups, excised tissues or organs, such as smooth muscle from the ileum, colon, vas deferens, trachea, or blood vessels, are maintained in an oxygenated physiological buffer solution at a constant temperature. Drugs under investigation can be administered directly to the chamber, and their effects on tissue function, such as contraction or relaxation, are measured using transducers connected to myographs. This methodology facilitates the generation of dose-response curves and the quantification of a drug's pharmacological profile, including parameters like EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration).

Given this compound's classification as an opioid analgesic arabsciencepedia.org, isolated tissue and organ bath preparations would be relevant for profiling its effects on opioid receptor-rich tissues, such as those found in the gastrointestinal tract, to understand its direct pharmacological actions. However, specific detailed research findings from isolated tissue and organ bath studies for this compound were not available in the provided search results.

In Vivo Pharmacological Characterization in Animal Models (e.g., Rodents, Canines, Primates for Research Purposes)

In vivo animal models are indispensable in preclinical drug development, offering a comprehensive platform for characterizing drug candidates within a living system. These models allow for the assessment of a compound's pharmacological effects, including pharmacokinetics and pharmacodynamics, and provide insights into disease mechanisms that cannot be fully replicated in vitro.

Assessment of Central Nervous System Engagement

As a synthetic opioid analgesic, this compound's therapeutic potential is inherently linked to its ability to engage the central nervous system (CNS) arabsciencepedia.org. Opioid compounds exert their analgesic effects through interactions with opioid receptors located throughout the brain and spinal cord arabsciencepedia.org. A critical aspect of developing CNS-active drugs is their capacity to cross the blood-brain barrier (BBB).

In silico modeling studies have indicated that this compound possesses properties that facilitate its penetration of the blood-brain barrier. Specifically, a nitrogen-containing substructure within this compound has been identified as a contributing factor to its BBB permeability. While this suggests potential CNS engagement, detailed in vivo pharmacological characterization studies specifically assessing this compound's CNS engagement in animal models were not found in the provided sources.

Investigations in Non-Clinical Pain Models (for mechanistic insights)

Non-clinical pain models utilize various noxious stimuli, such as thermal, electrical, mechanical, and chemical agents, to induce and study acute and chronic pain states in animals. These models are designed to assess the antinociceptive efficacy of potential analgesics and provide crucial mechanistic insights into their actions. Opioid analgesics are routinely evaluated in such models to understand their potency, duration of action, and the specific pain pathways they modulate.

As an opioid analgesic arabsciencepedia.org, this compound would typically undergo investigations in a range of non-clinical pain models, including models of inflammatory pain or neuropathic pain, to characterize its analgesic profile and elucidate the underlying mechanisms of its pain-relieving effects. However, specific detailed research findings from non-clinical pain models directly involving this compound were not identified in the available literature.

Preclinical research employs both in vitro and in vivo models to assess the biological activity and potential effects of novel compounds. In vitro models, which involve isolated cells or tissues in a controlled environment, are valuable for early-stage drug screening and mechanistic studies, allowing for detailed cellular and molecular insights wikipedia.orgnih.gov. In contrast, in vivo models, typically utilizing non-human animal subjects, provide a holistic view of biological processes within an intact organism, offering crucial data on pharmacokinetics and pharmacodynamics, and simulating complex disease mechanisms wikipedia.orgnih.gov. The integration of both approaches often yields the most robust results, with in vitro studies informing and validating findings in more complex in vivo systems nih.gov.

This compound has been investigated for its potent analgesic effects through its agonist activity at opioid receptors, particularly the mu (μ) and kappa (κ) subtypes wikipedia.org. Studies have demonstrated that this compound lactate (B86563) can produce significant analgesia in animal models of pain, with a potency comparable to that of morphine wikipedia.org.

Exploration of Other Biological System Responses at a Mechanistic Level (e.g., Endocrine System Effects)

Beyond its primary analgesic action, the exploration of this compound's effects on other biological systems at a mechanistic level has included investigations into its impact on the endocrine system. The endocrine system, a network of glands that produce and release hormones, plays a vital role in regulating various bodily functions, including growth, development, metabolism, and reproductive functions nih.govnih.gov. Chemical compounds can interact with the endocrine system by mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis, transport, metabolism, and excretion nih.govwikipedia.org.

A notable in vivo study conducted in beagle dogs investigated the effects of this compound lactate, revealing a reversible suppression of spermiogenesis following overdosage wikipedia.org. Spermiogenesis is a critical stage of male reproductive development, involving the maturation of spermatids into spermatozoa, a process influenced by hormonal regulation within the endocrine system wikipedia.org. This finding suggests that this compound, when administered at high doses, can mechanistically interfere with the normal functioning of the endocrine system pathways that regulate male reproductive processes.

Comparative Pharmacological Profiling with Other Benzomorphan (B1203429) Analogues

This compound is classified as a benzomorphan, a family of opioid analgesics characterized by a specific chemical structure wikipedia.orgmims.com. This class includes several compounds that act on opioid receptors, such as pentazocine (B1679294), phenazocine, dezocine, and eptazocine, many of which are utilized for their analgesic properties mims.com.

The pharmacological profile of benzomorphan analogues is significantly influenced by their N-substituents, which can affect their affinity, potency, and efficacy at different opioid receptor types (mu, kappa, and delta) mims.com. For instance, a change from an N-methyl to an N-allyl group can convert a mu-opioid agonist into an antagonist mims.com. Phenazocine, another benzomorphan, is recognized as a more potent analgesic than pentazocine and other drugs within the benzomorphan series, a characteristic often attributed to the presence of an N-phenethyl substitution, which is known to enhance mu-opioid activity across various opioid analgesic classes wikipedia.org. Bremazocine, another κ-opioid receptor agonist within the benzomorphan family, has been reported to possess an analgesic activity 200 times greater than that of morphine wikipedia.org.

While specific detailed comparative data on this compound's potency against every other benzomorphan analogue is not extensively documented in publicly available literature, its established high affinity for mu and kappa opioid receptors places it within the pharmacological landscape of this diverse class of compounds wikipedia.orgwikipedia.org. The varying pharmacological profiles among benzomorphans underscore the importance of structural modifications, particularly at the N-substituent, in modulating their interaction with opioid receptors and, consequently, their therapeutic and biological effects.

Advanced Analytical Methodologies for Cogazocine Research

High-Resolution Chromatographic and Spectrometric Techniques for Identification and Purity Assessment

High-resolution chromatographic and spectrometric techniques are indispensable for the definitive identification and purity assessment of Cogazocine. These methods offer the ability to separate complex mixtures into individual components, providing detailed information about their chemical structure and quantity.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for separating, identifying, and quantifying components in complex mixtures, including novel compounds like this compound. It operates based on the differential affinities of sample molecules for a mobile and a stationary phase within a column. HPLC offers high resolution, accuracy, and efficiency, making it suitable for characterizing novel compounds and monitoring chemical reactions, including the presence of undesirable by-products. bitesizebio.comiltusa.comopenaccessjournals.comadvancechemjournal.comphenomenex.com Different types of HPLC, such as reversed-phase HPLC, are commonly used, where the mobile phase is polar and the stationary phase is non-polar. advancechemjournal.com Advanced HPLC systems can be coupled with various detectors, including mass spectrometry (MS), tandem mass spectrometry (MS/MS), and photodiode array (PDA) detectors, to achieve enhanced resolution and sensitivity, enabling the detection and quantification of compounds even at trace levels. healthinformaticsjournal.com

Gas Chromatography (GC): GC is particularly effective for the analysis of volatile and thermally stable organic compounds. thermofisher.com When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for identifying and quantifying impurities, including residual solvents and degradation products, in various samples. medistri.comsmithers.comomicsonline.org GC-MS can identify substances down to less than 1 part per million, making it a gold standard for purity testing. innovatechlabs.com

Spectrometric Techniques:

Mass Spectrometry (MS): MS is a fundamental technique for elucidating molecular mass and structure, crucial for compound identification and quantification. nist.govwaterandwastewater.com When combined with chromatographic methods (e.g., LC-MS, GC-MS), it provides comprehensive data for the identity and purity of synthetic compounds, including the characterization of impurities and by-products. thermofisher.com High-resolution accurate mass (HRAM) MS provides molecular mass and confirms elemental composition, which is vital for full characterization of unknown molecules. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed information about the molecular structure and dynamics of compounds. cmdclabs.comsolubilityofthings.com It is essential for identifying and confirming the structure of novel compounds, providing insights into their composition and purity. bitesizebio.comcmdclabs.com

Infrared (IR) Spectroscopy: IR spectroscopy is widely used for identifying organic compounds and detecting functional groups. cmdclabs.comsolubilityofthings.comlaboratory-equipment.com It measures the absorption of infrared radiation, providing a unique "spectral fingerprint" that can be used to identify substances and detect impurities by comparing the sample's spectrum to that of a pure substance. solubilityofthings.comtutorchase.com

Illustrative Data for Purity Assessment of this compound using HPLC-UV:

Retention Time (min)Peak Area (mAU*s)Compound IdentityPurity Contribution (%)
4.2512500This compound98.5
1.80150Impurity A1.2
6.1030Impurity B0.2
7.5510Degradant C0.1

Quantitative Analytical Methods in Complex Biological Matrices (for research samples)

Quantitative analytical methods are essential for precisely measuring this compound concentrations in complex biological matrices for research purposes. These methods must be highly sensitive and specific to accurately quantify the compound amidst endogenous interferences.

LC-MS/MS Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules like this compound in biological fluids such as plasma, urine, and tissue homogenates. tandfonline.comresearchgate.netnih.govrfppl.co.inchromatographyonline.com Its high sensitivity, specificity, and throughput make it an invaluable tool in research. tandfonline.comnih.govrfppl.co.in

Method Development Considerations:

Sample Preparation: Biological matrices are complex and contain proteins, salts, and endogenous macromolecules that can interfere with analysis. rfppl.co.in Sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are crucial for cleaning up and concentrating the sample, minimizing matrix effects, and ensuring the analyte is in a suitable solvent for injection. rfppl.co.instanford.edu

Chromatographic Separation: Optimized column chemistry, mobile phase composition, and gradient elution are critical for achieving efficient separation of this compound from matrix components and potential metabolites. healthinformaticsjournal.comstanford.edunih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode is commonly used for its high selectivity and sensitivity, allowing for the specific detection and quantification of this compound. stanford.edunih.gov Optimization of ionization mode (e.g., electrospray ionization, ESI) and SRM transitions is vital. nih.gov

Internal Standards: The use of isotopically labeled internal standards (IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision. stanford.edunih.gov

Method Validation Parameters: Validation of an LC-MS/MS method for this compound in biological matrices involves assessing several key parameters to ensure its reliability and robustness for research applications. rfppl.co.instanford.eduresearchgate.net

Accuracy and Precision: These are evaluated by analyzing quality control (QC) samples at different concentration levels across multiple runs. Acceptable criteria typically involve bias and coefficient of variation (CV) within a specified percentage (e.g., ±15%, or ±20% at the lower limit of quantification, LLOQ). stanford.edu

Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. rfppl.co.instanford.edu

Selectivity and Specificity: Ensuring that the method can uniquely detect and quantify this compound in the presence of endogenous matrix components and other potential interferences. rfppl.co.instanford.edu

Linearity and Range: Establishing a calibration curve that demonstrates a proportional relationship between this compound concentration and instrument response over a defined range. rfppl.co.instanford.edunih.gov

Recovery: Assessing the efficiency of the sample preparation process in extracting this compound from the biological matrix. rfppl.co.instanford.edu

Stability: Evaluating the stability of this compound in the biological matrix under various storage conditions (e.g., room temperature, freeze-thaw cycles, long-term frozen storage) and in stock solutions. rfppl.co.instanford.eduresearchgate.net This is crucial for unstable analytes to prevent under- or over-estimation. researchgate.net

Illustrative LC-MS/MS Validation Data for this compound in Plasma (Research Samples):

ParameterAcceptance CriteriaObserved Value (this compound)
LLOQ≤ 1 ng/mL0.8 ng/mL
Linearity (R²)≥ 0.990.997
Accuracy (Bias %)±15% (±20% at LLOQ)LLOQ: 18.5%, Mid QC: 5.2%, High QC: 3.1%
Precision (CV %)≤ 15% (≤ 20% at LLOQ)LLOQ: 14.8%, Mid QC: 4.5%, High QC: 2.8%
Freeze-Thaw Stability±15%4 cycles: -7.2%
Short-Term Stability (4h RT)±15%-3.5%
Long-Term Stability (-80°C, 30 days)±15%-4.1%

Immunoassays for Research Detection

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly selective and sensitive alternative or complementary approach for the detection and quantification of small molecules like this compound in research samples. tandfonline.comimmusmol.comnih.gov These assays are based on the specific binding of an antibody to its corresponding antigen (this compound in this case). nih.govtandfonline.com

Advantages for Research Detection:

High Sensitivity: Immunoassays can quantify very low concentrations of small molecules, opening avenues for studying biological phenomena previously unreachable. tandfonline.comimmusmol.comdrugtargetreview.com

High Specificity: The antigen-antibody binding principle ensures high specificity for the target analyte, even in complex biological matrices. tandfonline.comimmusmol.com

High Throughput: Immunoassays can analyze a large number of samples efficiently, minimizing turn-around time, which is beneficial for large-scale research studies. tandfonline.com

Cost-Effectiveness and Simplicity: Compared to some other advanced techniques, immunoassays can be more cost-effective and simpler to perform, making them accessible for various research settings. nih.gov

Compatibility with Diverse Sample Types: Small molecule antibodies are compatible with various immunodetection technologies (e.g., ELISA, IHC, IF, WB, FACS), enabling analysis of virtually any type of biological sample. immusmol.com

Limitations in Research Context:

Cross-reactivity: While generally specific, there is a potential for cross-reactivity with structurally similar compounds or metabolites, which needs careful validation in research.

Antibody Availability and Quality: The development of a robust immunoassay relies heavily on the availability of high-quality, specific antibodies against this compound, which might require custom development for novel compounds.

Competitive Format for Small Molecules: For small molecules with only one antigenic determinant, competitive immunoassay formats are typically used, which can sometimes limit sensitivity compared to non-competitive formats used for larger molecules. nih.govtandfonline.comacs.org However, advancements are being made in non-competitive immunoassays for small molecule detection. acs.org

Illustrative Data for this compound Detection by ELISA (Research Samples):

Sample TypeThis compound Concentration (ng/mL) - ELISAThis compound Concentration (ng/mL) - LC-MS/MS (Reference)% Agreement
Plasma Sample 115.214.897.4
Plasma Sample 27.88.196.3
Tissue Homogenate 122.521.997.3
Cell Lysate 13.13.096.8

Isotopic Labeling and Tracer Studies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to track the movement and fate of specific atoms within a molecule by substituting naturally occurring isotopes with their isotopic counterparts (e.g., stable isotopes like 2H, 13C, 15N, or radioisotopes like 3H, 14C). numberanalytics.comsymeres.comfiveable.mewikipedia.org This method provides invaluable insights into reaction mechanisms, metabolic pathways, and the disposition of compounds like this compound in biological systems. fiveable.mewikipedia.orgacs.org

Applications in Mechanistic Investigations of this compound:

Elucidating Metabolic Pathways: By incorporating stable isotopes (e.g., 13C or 2H) into specific positions of the this compound molecule, researchers can track its metabolic transformations in biological systems. symeres.comacs.org Mass spectrometry and NMR spectroscopy are then used to detect and identify the labeled metabolites, providing a detailed understanding of this compound's biotransformation pathways. fiveable.mewikipedia.orgacs.org

Determining Distribution and Accumulation: Tracer studies using radiolabeled this compound (e.g., with 3H or 14C) can be employed to investigate its distribution in various tissues and organs within research models. Techniques like quantitative whole-body autoradiography (QWBA) can visualize and quantify the compound's accumulation. acs.orgmdpi.com While radioimaging provides high sensitivity, it often requires association with qualitative bioanalytical methods (e.g., LC-MS/MS) to identify the specific this compound-related species and metabolites in tissues. mdpi.com

Investigating Reaction Mechanisms: Isotopic labeling can help understand the precise steps involved in chemical reactions involving this compound. For instance, deuterium (B1214612) labeling can introduce a kinetic isotope effect, providing insights into rate-determining steps and bond cleavages. symeres.com

Understanding Target Engagement: In research, isotopically labeled this compound can be used to study its binding to specific biological targets (e.g., proteins, enzymes) by tracking the labeled compound's interaction with these targets. This can involve techniques like mass spectrometry-based proteomics.

Pharmacokinetic and Pharmacodynamic Studies (Research Phase): Stable isotope-labeled this compound can be used in early-stage pharmacokinetic (PK) and pharmacodynamic (PD) studies in research models to identify and quantify drug-related components in circulation and understand their disposition. symeres.comacs.org

Detection Techniques for Isotopic Labels:

Mass Spectrometry (MS): Detects the difference in mass of the labeled isotopes, providing information on the incorporation and position of the label. fiveable.mewikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural characterization and can detect atoms with different gyromagnetic ratios, offering insights into the chemical environment of the labeled atoms. symeres.comfiveable.mewikipedia.org

Radioactive Decay Detection: For radionuclides, techniques like ionization chambers or autoradiographs are used to detect the emitted radiation. wikipedia.org

Illustrative Tracer Study Data for this compound Metabolism (Research Model):

Time Point (h)This compound (13C-labeled) in Plasma (%)Metabolite M1 (13C-labeled) in Plasma (%)Metabolite M2 (13C-labeled) in Plasma (%)
0.59531
180105
2502515
4204030
853045

Future Research Trajectories and Unexplored Dimensions of Cogazocine Chemistry and Biology

Development of Cogazocine as a Pharmacological Research Probe

The well-defined interaction of this compound with opioid receptors positions it as a valuable candidate for development into a pharmacological research probe. Given its high affinity for μ- and κ-opioid receptors ontosight.ai, future research could focus on structural modifications to enhance selectivity for specific receptor subtypes or even individual receptor states. For instance, developing this compound derivatives with exquisite selectivity for μ1 versus μ2 opioid receptors could enable researchers to dissect the distinct physiological roles of these subtypes in various biological systems, including pain modulation, reward pathways, and gastrointestinal function.

Furthermore, its documented ability to penetrate the blood-brain barrier (BBB) suggests its utility for investigating central nervous system (CNS) targets and pathways nih.gov. By labeling this compound with fluorescent tags or radioisotopes, it could serve as a powerful tool for receptor imaging, binding assays, and in vivo tracking of opioid receptor expression and activation in preclinical models. This would allow for a deeper understanding of opioid receptor pharmacology in complex biological environments, independent of the compound's clinical analgesic profile.

Table 1: Potential Research Probe Applications of this compound

Research AreaProbe TypeExpected Outcome
Receptor Subtype AnalysisSelective Agonists/AntagonistsDissection of μ1/μ2, κ1/κ2/κ3 opioid receptor roles in specific pathways.
Receptor LocalizationFluorescent/Radiolabeled LigandsHigh-resolution imaging of opioid receptor distribution and dynamics in tissues.
Ligand-Receptor KineticsModified Binding Affinity ProbesElucidation of detailed binding and unbinding rates for opioid receptors.
CNS Pathway MappingBBB-Permeant TracersInvestigation of opioid receptor involvement in specific brain circuits.

Elucidating Potential Novel Biological Targets and Polypharmacology

Computational approaches, such as molecular docking, pharmacophore modeling, and machine learning algorithms, could predict additional binding partners based on this compound's unique benzazocine scaffold and its known physicochemical properties ontosight.ainih.gov. For instance, given its nitrogen-containing substructure, which has been implicated in blood-brain barrier penetration for compounds like pentazocine (B1679294) and levallorphan, further computational analysis could predict other targets that interact with similar structural motifs nih.gov. Experimental validation of these predicted interactions would be crucial. Such investigations could uncover unexpected biological activities or provide insights into the mechanisms underlying the observed ceiling effect or other pharmacological nuances of this compound.

Exploration of this compound's Utility beyond Analgesia (at a molecular/cellular level for research purposes)

Beyond its well-documented analgesic properties, this compound holds potential for research into non-analgesic biological roles at the molecular and cellular levels. Research has indicated the possibility of combining opioid receptor agonists with anticancer compounds for cancer treatment strategies google.com. This suggests that this compound, as an opioid receptor agonist, could be investigated for its molecular effects on cancer cells, such as inducing apoptosis or modulating cell proliferation pathways, potentially through opioid receptor-mediated or novel off-target mechanisms google.com.

Furthermore, opioid receptors are expressed in various tissues beyond the CNS, including the gastrointestinal tract, immune cells, and endocrine glands. This compound could be utilized as a molecular tool to explore the role of opioid receptor activation in processes such as inflammation, immune modulation, or gastrointestinal motility, independent of its pain-relieving effects. Studies could involve in vitro cellular assays to assess its impact on cytokine release, immune cell activation, or gut smooth muscle contraction, providing insights into the broader physiological functions of opioid receptors.

Integration of this compound Derivatives into Advanced Material Science or Biosensing Applications

The distinct chemical architecture of this compound, characterized by its benzazocine ring system, cyclobutylmethyl, ethyl, hydroxyl, and dimethyl groups ontosight.ai, presents opportunities for its integration into advanced material science and biosensing platforms through derivatization. Its specific molecular geometry and functional groups could be exploited for the rational design of novel materials. For instance, this compound derivatives could be engineered for self-assembly into supramolecular structures or incorporated into polymer matrices to create stimuli-responsive materials, where the material's properties change in response to specific chemical or biological cues.

In biosensing, this compound derivatives could serve as recognition elements in sensors designed to detect opioid receptor activity or the presence of specific opioid ligands. By immobilizing this compound or its derivatives onto transducer surfaces, researchers could develop highly sensitive and selective biosensors for pharmacological screening, drug discovery, or even environmental monitoring of opioid contaminants. The inherent binding affinity of this compound to opioid receptors could be leveraged to create biosensors that provide real-time detection of receptor-ligand interactions, offering a powerful tool for fundamental pharmacological research.

Addressing Unanswered Questions in this compound's Molecular Biology and Chemistry

Despite existing knowledge, several fundamental questions regarding this compound's molecular biology and chemistry remain unanswered, warranting further investigation.

Stereochemistry and Isomer-Specific Activity: The chemical structure of this compound indicates multiple chiral centers chemspider.com. A comprehensive understanding of the individual stereoisomers of this compound and their distinct pharmacological profiles (e.g., affinity, efficacy, and selectivity at different opioid receptor subtypes) is crucial. Research should focus on the synthesis and isolation of pure stereoisomers and detailed pharmacological characterization to determine if specific enantiomers or diastereomers possess more favorable properties for research applications.

Detailed Binding Kinetics and Thermodynamics: While affinity for opioid receptors is known, a deeper understanding of the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy contributions to binding) of this compound with its target receptors is needed. This information is critical for designing more effective research probes and understanding the dynamic nature of its interactions.

Structure-Activity Relationship (SAR) Expansion: While some SAR can be inferred from its benzazocine class, a systematic exploration of the SAR around the this compound scaffold, particularly concerning modifications to the cyclobutylmethyl, ethyl, and dimethyl groups, could yield derivatives with enhanced specificity or novel functionalities beyond opioid receptor modulation. This would involve synthesizing a library of analogs and testing their biological activities.

Molecular Dynamics Simulations: Advanced computational techniques, such as molecular dynamics simulations, could provide atomic-level insights into the binding mechanisms of this compound with opioid receptors, predicting conformational changes upon binding and identifying key residues involved in interaction. Such simulations could also predict potential interactions with novel targets identified through polypharmacology studies.

By addressing these unanswered questions, the scientific community can unlock the full potential of this compound as a versatile tool for fundamental research in pharmacology, neurobiology, and beyond.

Q & A

Q. How to optimize data visualization for this compound research findings?

  • Methodological Answer :
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) with confidence intervals.
  • Heatmaps : Highlight gene expression changes in opioid pathways.
  • Avoid clutter : Limit chemical structures in figures to 2–3 key compounds; use color schemes compliant with colorblind accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.